molecular formula C17H19FN4OS2 B2587753 N-(4-fluorobenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide CAS No. 1226453-55-9

N-(4-fluorobenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

Cat. No.: B2587753
CAS No.: 1226453-55-9
M. Wt: 378.48
InChI Key: XBGAQOBQWCVNJI-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a thiomorpholine ring, and a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

    Thiomorpholine Introduction: Thiomorpholine can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazine ring is replaced by the thiomorpholine moiety.

    Fluorobenzylation: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where the benzyl halide reacts with the amine group.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through the reaction of an acyl chloride with the amine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and pyrazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorobenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The fluorobenzyl group may enhance binding affinity to certain targets, while the thiomorpholine and pyrazine moieties could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(4-methylbenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide: Similar structure but with a methyl group instead of fluorine.

    N-(4-bromobenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(4-fluorobenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, increase its lipophilicity, and improve its binding affinity to biological targets compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4OS2/c18-14-3-1-13(2-4-14)11-21-15(23)12-25-17-16(19-5-6-20-17)22-7-9-24-10-8-22/h1-6H,7-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGAQOBQWCVNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CN=C2SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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